1-(1-Aminocyclopentyl)propan-1-one
CAS No.:
Cat. No.: VC17631858
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15NO |
|---|---|
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | 1-(1-aminocyclopentyl)propan-1-one |
| Standard InChI | InChI=1S/C8H15NO/c1-2-7(10)8(9)5-3-4-6-8/h2-6,9H2,1H3 |
| Standard InChI Key | UVSCMYBDMIBAFY-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1(CCCC1)N |
Introduction
1-(1-Aminocyclopentyl)propan-1-one is a chemical compound with the molecular formula C8H15NO. It is often encountered in its hydrochloride form, which has the molecular formula C8H16ClNO and a molecular weight of approximately 177.7 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its structural properties and potential biological activities.
Synthesis and Preparation
While specific synthesis methods for 1-(1-Aminocyclopentyl)propan-1-one are not detailed in the available literature, compounds with similar structures often involve reactions such as nucleophilic substitution or reductive amination. The hydrochloride form is typically prepared by reacting the base with hydrochloric acid.
Biological Activities and Potential Applications
Although specific biological activities of 1-(1-Aminocyclopentyl)propan-1-one are not well-documented, compounds with similar structures have shown potential in various biological contexts. For instance, cycloalkyl-containing compounds have been explored for their antiviral and anticancer properties . The presence of an amino group and a ketone functionality in 1-(1-Aminocyclopentyl)propan-1-one suggests it could be a candidate for further modification to enhance biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume